1,4-Dibromo-2,5-diethynylbenzene
Overview
Description
1,4-Dibromo-2,5-diethynylbenzene is an organic compound with the molecular formula C10H4Br2. It is a derivative of benzene, where two bromine atoms and two ethynyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-diethynylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-diethynylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like benzene or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-diethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.
Coupling Reactions: Reagents like palladium catalysts and bases such as triethylamine are commonly used.
Major Products
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include extended conjugated systems or polymers.
Scientific Research Applications
1,4-Dibromo-2,5-diethynylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of organometallic networks and nanostructures.
Organic Electronics: Employed in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-diethynylbenzene involves its ability to undergo various chemical transformations due to the presence of reactive bromine and ethynyl groups. The bromine atoms can be substituted by nucleophiles, while the ethynyl groups can participate in coupling reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of ethynyl groups.
1,4-Dibromo-2,5-dinitrobenzene: Contains nitro groups instead of ethynyl groups.
Uniqueness
1,4-Dibromo-2,5-diethynylbenzene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and electronic properties. This makes it particularly useful in the synthesis of conjugated systems and organometallic networks.
Properties
IUPAC Name |
1,4-dibromo-2,5-diethynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJLEJAFNRDHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Br)C#C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301945 | |
Record name | 1,4-Dibromo-2,5-diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478190-80-6 | |
Record name | 1,4-Dibromo-2,5-diethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478190-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2,5-diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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